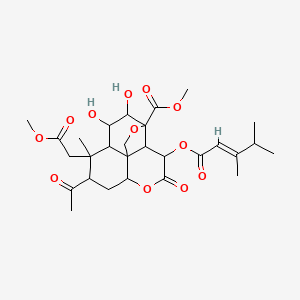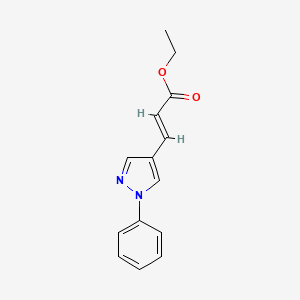![molecular formula C14H14N8O4S3 B1240580 (6R,7S)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[1-oxo-2-(1-tetrazolyl)ethyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1240580.png)
(6R,7S)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[1-oxo-2-(1-tetrazolyl)ethyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,7S)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[1-oxo-2-(1-tetrazolyl)ethyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin.
Scientific Research Applications
Clinical Evaluation and Tolerance
- A clinical trial demonstrated very good outcomes in treating various infections with cefazedone, a derivative of the specified compound, showing effectiveness in 90.5% of patients (Koch, Friese, & Debuch, 1979).
- Another study assessed the tolerance of cefazedone in intravenous administration to patients, indicating no significant side effects or disturbances in renal function (Züllich & Sack, 1979).
Antibacterial Activity
- Research on the compound's antibacterial activity found it effective against a range of gram-positive and gram-negative bacteria, demonstrating its potential in clinical practice (Quante & Ritzerfeld, 1979).
- Another study highlighted its superior efficacy compared to other cephalosporins in treating bacterial infections, particularly against Staphylococcus, Streptococcus, E. coli, and Klebsiella (Bergmann, Wahlig, & Mitsuhashi, 1979).
Chemical Synthesis and Modifications
- The synthesis of a related compound, Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, was achieved, indicating potential for chemical modifications and adaptations (Deng Fu-li, 2007).
Potential for Drug Development
- The compound's properties suggest potential for further drug development and use in antibiotic therapies, as seen in the synthesis and evaluation of various cephalosporin derivatives (Kai & Chiku, 1994).
properties
Product Name |
(6R,7S)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[1-oxo-2-(1-tetrazolyl)ethyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
|---|---|
Molecular Formula |
C14H14N8O4S3 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(6R,7S)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12+/m0/s1 |
InChI Key |
MLYYVTUWGNIJIB-JOYOIKCWSA-N |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O |
SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide](/img/structure/B1240499.png)
![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240504.png)

![(3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1240506.png)
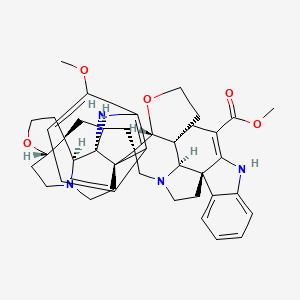
![(11Z)-11-Ethylidene-6-hydroxy-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-en-12-one](/img/structure/B1240508.png)
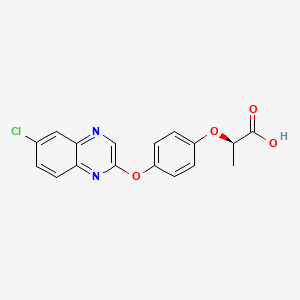
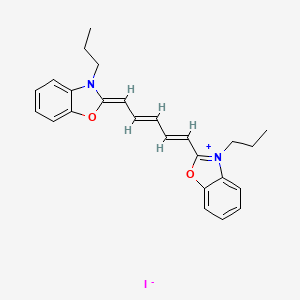

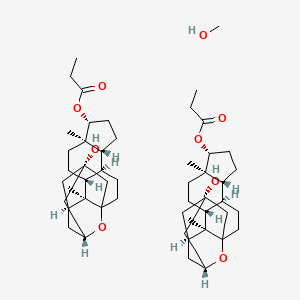

![1-(3-methylphenyl)-3-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]thiourea](/img/structure/B1240518.png)
